molecular formula C9H11NO2 B1581300 2-(Dimethylamino)benzoic acid CAS No. 610-16-2

2-(Dimethylamino)benzoic acid

Cat. No. B1581300
CAS RN: 610-16-2
M. Wt: 165.19 g/mol
InChI Key: DVVXXHVHGGWWPE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzoic acid, also known as N,N-Dimethylanthranilic acid, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.192 . It is used as a chemical and organic intermediate .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)benzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) . The InChI Key for this compound is DVVXXHVHGGWWPE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Dimethylamino)benzoic acid is a solid at room temperature . It has a melting point range of 68.0 to 72.0 °C . It is insoluble in water .

Scientific Research Applications

2-(Dimethylamino)benzoic acid , also known as N,N-Dimethylanthranilic Acid , is a chemical compound used as a chemical and organic intermediate . It’s a white to orange to green powder or crystal with a melting point between 68.0 to 72.0 °C .

One of the key applications of 2-(Dimethylamino)benzoic acid, often referred to as DMAB, is in the field of analytical, biochemical, and synthetic procedures . Its unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety makes it highly reactive towards a wide range of compounds . This has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

In terms of application methods, the slightly positive carbon atom in the carbonyl group of DMAB can be attacked by nucleophiles, leading to addition reactions, often followed by the loss of a water molecule . This is known as addition-elimination or condensation .

DMAB has also been used in the spectrophotometric determination of three quinolones (ciprofloxacin, sparfloxacin, and perfloxacin) using Ce (IV) with determination of excess oxidant by a reddish-brown colour formation .

  • Ruthenium Olefin Metathesis Catalysts

    • In the field of catalysis, 2-(Dimethylamino)benzoic acid has been used in the synthesis of Ruthenium Olefin Metathesis Catalysts .
    • The method of application involves using 2-(Dimethylamino)benzoic acid as a precursor for various functionalized Hoveyda–Grubbs-type catalysts .
    • The outcomes of this application include the successful synthesis of these catalysts, which can be used in a variety of chemical reactions .
  • Spectrophotometric Determination

    • In the field of analytical chemistry, 2-(Dimethylamino)benzoic acid has been used in the spectrophotometric determination of three quinolones (ciprofloxacin, sparfloxacin, and perfloxacin) using Ce (IV) with determination of excess oxidant by a reddish-brown colour formation .
    • The method of application involves using 2-(Dimethylamino)benzoic acid as a reagent in a colorimetric reaction .
    • The outcomes of this application include the successful determination of these quinolones with good reproducibility and accuracy .
  • HPLC Column Separation

    • In the field of chromatography, 2-(Dimethylamino)benzoic acid has been used in the separation of compounds on Newcrom R1 HPLC column .
    • The method of application involves using 2-(Dimethylamino)benzoic acid as a sample in high-performance liquid chromatography (HPLC) for the purpose of testing the column’s separation capabilities .
    • The outcomes of this application include the successful separation of 2-(Dimethylamino)benzoic acid, demonstrating the column’s effectiveness .

Safety And Hazards

When handling 2-(Dimethylamino)benzoic acid, it is advised to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVXXHVHGGWWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060577
Record name Benzoic acid, 2-(dimethylamino)-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)benzoic acid

CAS RN

610-16-2
Record name 2-(Dimethylamino)benzoic acid
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Record name 2-(Dimethylamino)benzoic acid
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Record name 2-(Dimethylamino)benzoic acid
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Record name Benzoic acid, 2-(dimethylamino)-
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Record name Benzoic acid, 2-(dimethylamino)-
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Record name 2-(dimethylamino)benzoic acid
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Record name 2-(DIMETHYLAMINO)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
CI Jose, AA Belhekar, MS Agashe - Spectrochimica Acta Part A: Molecular …, 1988 - Elsevier
… has resolved the broad carboxylic bands in 2-dimethylamino-benzoic acid to a number of individual bands which helped to identify the various species in solution. While neutral species …
Number of citations: 6 www.sciencedirect.com
B Gioia, A Arnaud, S Radix, N Walchshofer… - Tetrahedron …, 2020 - Elsevier
Boronic esters are versatile building blocks extensively used in organic chemistry and essential to a variety of coupling reactions. In this work, the hydroboration reactions of alkynes …
Number of citations: 7 www.sciencedirect.com
JY Kim, BS Hwang, DW Kim, EE Woo, YJ Lee, IK Lee… - papersearch.net
Mushrooms are valued as a nutritional food and also as an important source of useful medicinal components. They produce various secondary metabolites which have interesting …
Number of citations: 2 papersearch.net
W Grell, R Hurnaus, G Griss, R Sauter… - Journal of medicinal …, 1998 - ACS Publications
… Chloro-2-dimethylamino-benzoic Acid (9a). A solution of chlorine (4.25 g, 60 mM) in glacial HOAc (35 mL) was added dropwise to a stirred cooled (0 C) solution of N,N-dimethyl-…
Number of citations: 161 pubs.acs.org
D Fabbri, G Chiavari, H Ling - Journal of Analytical and Applied Pyrolysis, 2000 - Elsevier
Thermally assisted hydrolysis and methylation (THM) in the presence of tetramethylammonium hydroxide (TMAH) was applied to the analysis of red dyes based on the 9,10-…
Number of citations: 76 www.sciencedirect.com
HE Ho, N Asao, Y Yamamoto, T Jin - Organic letters, 2014 - ACS Publications
We have demonstrated for the first time that carboxylic acids are able to catalyze the direct hydroboration of various terminal and internal alkynes with pinacolborane without using any …
Number of citations: 100 pubs.acs.org
TM Kertesz, LH Hall, DW Hill, DF Grant - … of the American Society for Mass …, 2009 - Springer
Survival yield analysis is routinely used in mass spectroscopy as a tool for assessing precursor ion stability and internal energy. Because ion internal energy and decomposition …
Number of citations: 113 link.springer.com
T Hu, Z Ye, K Zhu, K Xu, Y Wu, F Zhang - Organic letters, 2020 - ACS Publications
… (13) There was no reaction with 2-dimethylamino benzoic acid 10 as substrate. Finally, the competition experiments indicated that the benzoic acid 1e with electron withdrawing …
Number of citations: 32 pubs.acs.org
LR Kong, SK Han, LS Wang, FF Zhou… - International journal …, 1995 - Taylor & Francis
In 1987, in a 10-day investigation, two kinds of raw water and their suspended sediment samples were successively collected from the upper and middle reaches of the Xi River. The …
Number of citations: 1 www.tandfonline.com
C Kiefl, H Zinner, T Burgemeister… - Recueil des Travaux …, 1996 - Wiley Online Library
The title compounds (Scheme 1, Y = NMe 2 ) were investigated by variable‐temperature NMR and/or by racemization of enantiomers enriched by liquid chromatography on …
Number of citations: 14 onlinelibrary.wiley.com

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